molecular formula C22H17ClN4OS3 B15102005 2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-naphthalen-1-ylmethylidene]acetohydrazide

2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-naphthalen-1-ylmethylidene]acetohydrazide

Cat. No.: B15102005
M. Wt: 485.0 g/mol
InChI Key: SLUIMCUZXBQQKM-MSXFZWOLSA-N
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Description

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carbon disulfide or other suitable reagents under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through nucleophilic substitution reactions using chlorobenzyl halides.

    Formation of the Acetamide Moiety: The acetamide group can be formed by reacting the intermediate with acetic anhydride or acetyl chloride.

    Condensation with Naphthalen-1-ylmethylideneamine: The final step involves the condensation of the intermediate with naphthalen-1-ylmethylideneamine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halides, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the development of new materials with specific properties.

Biology

In biological research, thiadiazole derivatives have been studied for their potential as antimicrobial, antifungal, and anticancer agents. This compound may exhibit similar activities and could be investigated for its effects on various biological targets.

Medicine

In medicine, the compound could be explored for its potential therapeutic applications. Thiadiazole derivatives have shown promise in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also find applications in agriculture as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide would depend on its specific biological target. Generally, thiadiazole derivatives exert their effects by interacting with enzymes or receptors, leading to the modulation of various cellular pathways. For example, they may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-benzylideneamino]acetamide
  • 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-phenylmethylideneamino]acetamide

Uniqueness

Compared to similar compounds, 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide may exhibit unique properties due to the presence of the naphthalen-1-ylmethylideneamino group. This group could enhance its biological activity or alter its physical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H17ClN4OS3

Molecular Weight

485.0 g/mol

IUPAC Name

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-naphthalen-1-ylmethylideneamino]acetamide

InChI

InChI=1S/C22H17ClN4OS3/c23-19-11-4-2-7-17(19)13-29-21-26-27-22(31-21)30-14-20(28)25-24-12-16-9-5-8-15-6-1-3-10-18(15)16/h1-12H,13-14H2,(H,25,28)/b24-12-

InChI Key

SLUIMCUZXBQQKM-MSXFZWOLSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N\NC(=O)CSC3=NN=C(S3)SCC4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)CSC3=NN=C(S3)SCC4=CC=CC=C4Cl

Origin of Product

United States

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